Cas no 99179-72-3 (4-Methoxy-1,3-benzenediol 3-Acetate)

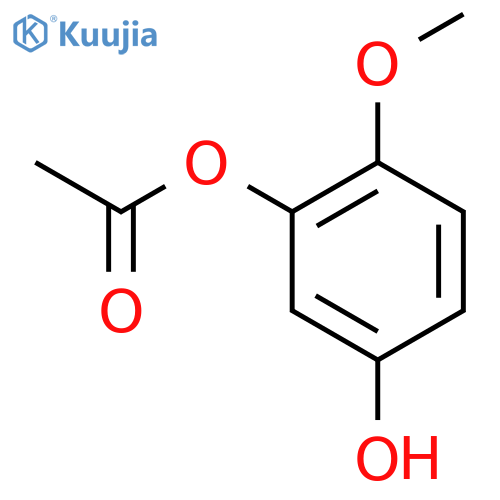

99179-72-3 structure

商品名:4-Methoxy-1,3-benzenediol 3-Acetate

4-Methoxy-1,3-benzenediol 3-Acetate 化学的及び物理的性質

名前と識別子

-

- 4-Methoxy-1,3-benzenediol 3-Acetate

- (5-hydroxy-2-methoxyphenyl) acetate

- 4-Methoxy-1,3-benzen

- 4-METHOXY-1,3-BENZENEDIOL 3-ACETATE,OFF-WHITE SOLID

- FT-0671062

- 99179-72-3

- SCHEMBL6196237

- DTXSID30741116

- 5-Hydroxy-2-methoxyphenyl acetate

- 4-Methoxy-resorcinol 3-Acetate; 4-Methoxy-1,3-benzenediol 3-Acetate

- DB-316647

-

- インチ: InChI=1S/C9H10O4/c1-6(10)13-9-5-7(11)3-4-8(9)12-2/h3-5,11H,1-2H3

- InChIKey: HQRTWUHDOCDAJQ-UHFFFAOYSA-N

- ほほえんだ: CC(=O)OC1=C(C=CC(=C1)O)OC

計算された属性

- せいみつぶんしりょう: 182.05790880g/mol

- どういたいしつりょう: 182.05790880g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1

4-Methoxy-1,3-benzenediol 3-Acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M226075-250mg |

4-Methoxy-1,3-benzenediol 3-Acetate |

99179-72-3 | 250mg |

$ 339.00 | 2023-09-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657794-250mg |

5-Hydroxy-2-methoxyphenyl acetate |

99179-72-3 | 98% | 250mg |

¥4076.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657794-50mg |

5-Hydroxy-2-methoxyphenyl acetate |

99179-72-3 | 98% | 50mg |

¥1219.00 | 2024-04-23 | |

| TRC | M226075-50mg |

4-Methoxy-1,3-benzenediol 3-Acetate |

99179-72-3 | 50mg |

$ 110.00 | 2023-09-07 | ||

| TRC | M226075-500mg |

4-Methoxy-1,3-benzenediol 3-Acetate |

99179-72-3 | 500mg |

$643.00 | 2023-05-18 | ||

| TRC | M226075-1g |

4-Methoxy-1,3-benzenediol 3-Acetate |

99179-72-3 | 1g |

$ 970.00 | 2022-06-04 | ||

| TRC | M226075-1000mg |

4-Methoxy-1,3-benzenediol 3-Acetate |

99179-72-3 | 1g |

$1183.00 | 2023-05-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657794-500mg |

5-Hydroxy-2-methoxyphenyl acetate |

99179-72-3 | 98% | 500mg |

¥7179.00 | 2024-04-23 | |

| TRC | M226075-100mg |

4-Methoxy-1,3-benzenediol 3-Acetate |

99179-72-3 | 100mg |

$ 150.00 | 2023-09-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657794-100mg |

5-Hydroxy-2-methoxyphenyl acetate |

99179-72-3 | 98% | 100mg |

¥1803.00 | 2024-04-23 |

4-Methoxy-1,3-benzenediol 3-Acetate 関連文献

-

Bipin Kumar Gupta,Garima Kedawat,Kanika,Sajna Antony Vithayathil,Rimli Lahon,V. N. Singh,Abhay D. Deshmukh,Tharangattu N. Narayanan,Nidhi Singh,Sarika Gupta RSC Adv., 2017,7, 41486-41494

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

99179-72-3 (4-Methoxy-1,3-benzenediol 3-Acetate) 関連製品

- 525-52-0(1,2,3-Triacetoxybenzene)

- 15212-03-0(2-METHOXYPHENYL ACETATE)

- 613-03-6(1,2,4-Triacetoxybenzene)

- 102-29-4(Resorcinol monoacetate)

- 27257-06-3(2,5-Dimethoxyphenyl acetate)

- 635-67-6(1,2-Diacetoxybenzene)

- 613-70-7(2-Methoxyphenyl Acetate)

- 108-58-7(1,3-Diacetoxybenzene)

- 5451-83-2(3-Methoxyphenyl acetate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量